molecular formula C24H22N2O4 B2714298 4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922029-94-5

4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2714298
CAS RN: 922029-94-5
M. Wt: 402.45
InChI Key: NMXRGKLMCZCUOJ-UHFFFAOYSA-N
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Description

“4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a chemical compound that is used in scientific research. It is a derivative of dibenzo[b,f][1,4]thiazepine , which is known to be a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Synthesis Analysis

The synthesis of this compound involves methods provided in the patent WO2015017412A1 . The patent provides methods of synthesizing compounds of the same formula and pharmaceutical compositions containing compounds of the same formula .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepin ring as its core. The molecular formula is C20H16N2O4S.

Scientific Research Applications

Chemical Synthesis and Reactivity

Compounds with structures similar to 4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide have been synthesized and studied for their reactivity and potential applications. For instance, the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-one and pyrido[2,3-b][1,4]benzoxazepin-10(11H)-one compounds utilizes o-nitrochloro derivatives of benzene and pyridine, showcasing a method for constructing tricyclic systems that could be relevant for producing compounds with similar frameworks (Sapegin et al., 2008).

Potential Biological Activity

The structural motifs present in this compound, such as the benzoxazepine core, are found in various kinase inhibitors and other biologically active molecules. Research into benzoxazepine-containing kinase inhibitors, for instance, highlights the potential of such compounds in therapeutic applications, particularly in inhibiting specific protein kinases involved in disease pathways (Naganathan et al., 2015).

Heterocyclic Chemistry

The synthesis and study of heterocyclic compounds similar to this compound contribute to the field of heterocyclic chemistry. These studies provide insights into the reactivity, mechanisms, and potential applications of such compounds in developing new materials, pharmaceuticals, and biologically active molecules. For example, the development of novel synthetic routes and reactions for benzoxazepine derivatives opens up possibilities for creating new compounds with enhanced properties or specific activities (Bhakuni et al., 2012).

properties

IUPAC Name

4-butoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-2-3-14-29-18-11-8-16(9-12-18)23(27)25-17-10-13-21-19(15-17)24(28)26-20-6-4-5-7-22(20)30-21/h4-13,15H,2-3,14H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXRGKLMCZCUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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